2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
Overview
Description
“2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1609402-74-5 . It has a molecular weight of 238.16 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI Code for “2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride” is1S/C9H15N3.2ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;;/h5,7-8,10H,2-4,6H2,1H3;2*1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride” is a solid at room temperature . It has a molecular weight of 238.16 .Scientific Research Applications
Aurora Kinase Inhibitor
One of the applications of related compounds is as Aurora kinase inhibitors, which can be useful in treating cancer. The study presents a compound that inhibits Aurora A, a protein kinase involved in the regulation of cell division, suggesting its potential in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Molecular Interaction Studies
Another study focused on the molecular interactions of a cannabinoid receptor antagonist, highlighting the structural and conformational analysis that underlies its binding to the CB1 receptor. This research offers insights into the drug design process for targeting cannabinoid receptors, which are significant in various physiological processes (J. Shim et al., 2002).
Anticholinesterase Agents
Research into pyrazoline derivatives for their anticholinesterase effects reveals their potential in treating neurodegenerative disorders. The study synthesizes new pyrazoline derivatives and evaluates their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease and other cognitive impairments (M. Altıntop, 2020).
Electrochemical Studies
Mannich bases bearing a pyrazolone moiety were synthesized and characterized, including electrochemical behavior analysis through polarography and cyclic voltammetry. This research contributes to the understanding of the electrochemical properties of these compounds, which is important for their potential application in various fields, including medicinal chemistry (K. Naik et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;;/h5,7-8,10H,2-4,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZTWGSUXMQXON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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